4-Chloro-2-(propan-2-yloxymethyl)phenol
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Overview
Description
4-Chloro-2-(propan-2-yloxymethyl)phenol is an organic compound with a phenolic structure It is characterized by the presence of a chlorine atom at the 4-position and an isopropoxymethyl group at the 2-position of the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(propan-2-yloxymethyl)phenol typically involves nucleophilic aromatic substitution reactions. One common method involves the reaction of 4-chlorophenol with isopropyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the isopropoxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(propan-2-yloxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like dimethylamine or thiourea can be used in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol-substituted phenols.
Scientific Research Applications
4-Chloro-2-(propan-2-yloxymethyl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial activity.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(propan-2-yloxymethyl)phenol involves its interaction with cellular components. The phenolic group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can cause oxidative damage to cellular components, leading to antimicrobial effects. Additionally, the compound can interact with enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenol: Similar structure but lacks the isopropoxymethyl group.
4-Chloro-2-phenoxymethylphenol: Contains a phenoxymethyl group instead of an isopropoxymethyl group.
4-Chloro-2-methylphenoxyacetic acid: Contains a carboxylic acid group instead of a phenol group.
Uniqueness
4-Chloro-2-(propan-2-yloxymethyl)phenol is unique due to the presence of the isopropoxymethyl group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
6296-64-6 |
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Molecular Formula |
C10H13ClO2 |
Molecular Weight |
200.66 g/mol |
IUPAC Name |
4-chloro-2-(propan-2-yloxymethyl)phenol |
InChI |
InChI=1S/C10H13ClO2/c1-7(2)13-6-8-5-9(11)3-4-10(8)12/h3-5,7,12H,6H2,1-2H3 |
InChI Key |
AQMGUCIRAHYSBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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